molecular formula C9H5Cl2N3O3 B2533376 2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole CAS No. 1152521-09-9

2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole

Cat. No. B2533376
CAS RN: 1152521-09-9
M. Wt: 274.06
InChI Key: KKMRQTLKPLRCJD-UHFFFAOYSA-N
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Description

The compound “2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole” is an organic molecule that contains a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule also contains chloro and nitro groups attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3,4-oxadiazole ring and the 4-chloro-2-nitrophenyl group. The chloromethyl group would likely be attached to the 5-position of the oxadiazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nitro and chloro groups, which could make the phenyl ring more susceptible to electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the nitro, chloro, and oxadiazole groups could influence properties such as polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Aryl-1,3,4-oxadiazoles, including derivatives like the one , have been synthesized using eco-friendly methods. These compounds, created from hydrazides and reactive 1,1-dichloro-2-nitroethene, feature high yields, water-based reaction mediums, and no need for catalysts, indicating their potential for green chemistry applications (Zhu et al., 2015).

Material Science and Corrosion Inhibition

  • The inhibitive effect of substituted oxadiazoles on mild steel corrosion in hydrochloric acid has been studied. Certain derivatives exhibit significant corrosion inhibition, suggesting their use in material protection and preservation (Lagrenée et al., 2001).
  • Another study on oxadiazole derivatives, including those similar to 2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole, demonstrated their effectiveness in controlling mild steel dissolution. This is particularly relevant in acidic environments, further underscoring their utility in corrosion inhibition (Kalia et al., 2020).

Molecular Structure Analysis

  • The molecular structure of 2-phenyl- and 2,5-diphenyl-1,3,4-oxadiazoles, including chlorine and nitro substituted derivatives, has been analyzed using MO LCAO methods. This research provides insight into the electron configuration and conjugation in these molecules, which is critical for understanding their chemical behavior (Lutskii et al., 1970).

Application in Sensing and Detection

  • Novel phenyl-based conjugated polymers containing oxadiazole moieties, similar in structure to the compound , have been synthesized for use as fluorescent chemosensors for fluoride ion detection. Their high sensitivity and selectivity for fluoride ions make them valuable for environmental and chemical analysis (Zhou et al., 2005).

Safety and Hazards

As with any chemical compound, handling “2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole” would require appropriate safety measures. It’s important to use personal protective equipment and follow good laboratory practices .

Future Directions

The study of oxadiazole derivatives is a promising area of research due to their wide range of biological activities. Future research could focus on synthesizing various derivatives of “2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole” and testing their biological activities .

properties

IUPAC Name

2-(chloromethyl)-5-(4-chloro-2-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O3/c10-4-8-12-13-9(17-8)6-2-1-5(11)3-7(6)14(15)16/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMRQTLKPLRCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=NN=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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